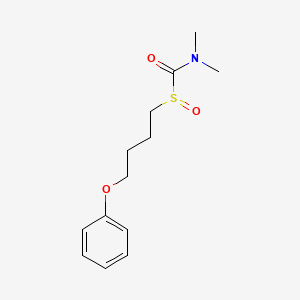

Fenothiocarb sulfoxide

Description

Significance of Sulfoxide (B87167) Metabolites in Environmental Chemistry

Sulfoxide metabolites are common transformation products of many sulfur-containing pesticides. The oxidation of a sulfide (B99878) to a sulfoxide is a frequent metabolic pathway in various environmental compartments, including soil and water, as well as within living organisms. acs.orgd-nb.info This transformation can significantly alter the physicochemical properties of the parent pesticide. For instance, sulfoxides are often more water-soluble and mobile than their parent compounds, which can increase their potential to leach into groundwater. nih.govfrontiersin.org

The formation of sulfoxides can also have significant toxicological implications. In some cases, the sulfoxide metabolite can be more toxic than the parent compound, a phenomenon known as bioactivation. acs.orgresearchgate.net For example, the herbicidal activity of certain thiocarbamates is attributed to their metabolically formed sulfoxides. acs.org Therefore, the study of sulfoxide metabolites is essential for a complete understanding of the environmental risks associated with the use of sulfur-containing pesticides.

Role of Fenothiocarb (B1672524) Sulfoxide as a Transformation Product

Fenothiocarb sulfoxide is primarily formed through the oxidation of the sulfur atom of fenothiocarb. chemicalbook.com This transformation can be initiated by photochemical reactions, where sunlight provides the energy for the oxidation process. chemicalbook.com Studies have shown that a primary photochemical reaction of fenothiocarb is the oxidation of its sulfur atom to form this compound. chemicalbook.com

In addition to phototransformation, microbial activity in the soil can also contribute to the formation of this compound. d-nb.info The rate of degradation of fenothiocarb and the formation of its metabolites can be influenced by soil conditions, with degradation being more rapid under upland conditions compared to flooded conditions. chemicalbook.com The presence of certain microorganisms can facilitate the oxidation of fenothiocarb to its sulfoxide. d-nb.info

Structural Framework and Relevance in Pesticide Science

The chemical structure of this compound distinguishes it from its parent compound, fenothiocarb. The key difference is the presence of a sulfinyl group (S=O) in this compound, in place of the sulfide group (S) in fenothiocarb. This structural change has a profound impact on the molecule's polarity and, consequently, its environmental behavior.

The increased polarity of this compound makes it more water-soluble and potentially more mobile in the soil, which could lead to a greater risk of groundwater contamination compared to the parent compound. nih.govresearchgate.net The study of the structural and chemical properties of pesticide metabolites like this compound is a critical aspect of pesticide science, as it helps in predicting their environmental fate and potential impact.

Table 1: Chemical Properties of Fenothiocarb and this compound

| Property | Fenothiocarb | This compound | Source |

|---|---|---|---|

| CAS Number | 62850-32-2 | 103614-75-1 | chemicalbook.comnih.gov |

| Molecular Formula | C13H19NO2S | C13H19NO3S | chemicalbook.comnih.gov |

| Molecular Weight | 253.36 g/mol | 269.36 g/mol | chemicalbook.comnih.gov |

| IUPAC Name | S-(4-phenoxybutyl) N,N-dimethylcarbamothioate | N,N-dimethyl-1-(4-phenoxybutylsulfinyl)formamide | nih.govmedkoo.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Fenothiocarb |

| This compound |

| Aldicarb (B1662136) |

| Aldicarb sulfone |

| Aldicarb sulfoxide |

| Atrazine |

| Azinphos methyl |

| Chloridazon |

| Chlorpyrifos |

| Diazinon |

| Disulfoton |

| Fenamiphos (B133129) |

| Fenamiphos sulfone |

| Fenamiphos sulfoxide |

| Fenarimol |

| Flufenacet |

| Imidacloprid |

| Levomethadyl acetate (B1210297) |

| Metalaxyl |

| Metazachlor |

| Metribuzin |

| Omethoate |

| Parathion |

| Phorate |

| Taxiphyllin |

| Terbufos |

| Terbufos sulfone |

| Terbufos sulfoxide |

Properties

CAS No. |

103614-75-1 |

|---|---|

Molecular Formula |

C13H19NO3S |

Molecular Weight |

269.36 g/mol |

IUPAC Name |

N,N-dimethyl-1-(4-phenoxybutylsulfinyl)formamide |

InChI |

InChI=1S/C13H19NO3S/c1-14(2)13(15)18(16)11-7-6-10-17-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |

InChI Key |

WGIJTANMVWTGKB-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)S(=O)CCCCOC1=CC=CC=C1 |

Canonical SMILES |

CN(C)C(=O)S(=O)CCCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Approaches and Chemical Transformations of Fenothiocarb Sulfoxide

General Principles of Sulfoxide (B87167) Synthesis

The synthesis of sulfoxides is a fundamental transformation in organic chemistry, with applications ranging from the production of pharmaceuticals to the development of chiral auxiliaries. digitellinc.comucl.ac.uk These syntheses can be broadly categorized into oxidative and non-oxidative routes.

Oxidative Routes from Thioethers

The most direct and common method for preparing sulfoxides is the oxidation of the corresponding thioethers (sulfides). nanochemres.org This process requires careful control to prevent over-oxidation to the sulfone. jchemrev.combeilstein-journals.org A variety of oxidizing agents and systems have been developed to achieve this selectivity.

Common oxidizing agents include peroxides, peracids, and ozone. jchemrev.com Hydrogen peroxide is a versatile and environmentally benign oxidant, often used in acetic acid. beilstein-journals.org The selectivity for the sulfoxide over the sulfone can be controlled by adjusting the stoichiometry of the hydrogen peroxide and the reaction temperature. beilstein-journals.org Other peroxide-based reagents like urea-hydrogen peroxide (UHP) and tert-butyl hydroperoxide (TBHP) are also well-documented for this transformation. nanochemres.orgjchemrev.com

Halogen-based reagents and their derivatives, such as sodium meta-periodate (NaIO4) and sodium hypochlorite (B82951) (NaOCl), can be employed for selective sulfoxidation. jchemrev.com Additionally, nitric acid has historically been a reagent of choice for oxidizing sulfides to sulfoxides. ucl.ac.ukjchemrev.com Modern methods often utilize catalytic systems to improve efficiency and selectivity. For instance, metal-organic frameworks (MOFs) have been shown to act as robust photocatalysts for the aerobic oxidation of thioethers to sulfoxides under mild conditions. rsc.org

Table 1: Selected Oxidizing Agents for Thioether to Sulfoxide Conversion

| Oxidizing Agent/System | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temperature | beilstein-journals.org |

| Urea-Hydrogen Peroxide (UHP) | Ethanol, room temperature, catalyst | nanochemres.org |

| Sodium meta-periodate (NaIO₄) | Excess reagent | jchemrev.com |

| Nitric Acid (HNO₃) | Biphasic systems (e.g., nitromethane/water) | ucl.ac.uk |

Asymmetric Synthesis of Chiral Sulfoxides

Chiral sulfoxides are highly valuable as intermediates and auxiliaries in asymmetric synthesis and are present in some biologically active molecules. digitellinc.comwiley-vch.dersc.org Consequently, significant research has focused on methods for their enantioselective preparation.

The main strategies for asymmetric sulfoxide synthesis include:

Enantioselective oxidation of prochiral sulfides: This is a prominent method that utilizes chiral catalysts or reagents. Titanium-based systems, often in combination with chiral ligands like diethyl tartrate, are classic examples. rsc.org

Synthesis from chiral sulfinate precursors: The Andersen synthesis involves the reaction of a chiral sulfinate ester (e.g., menthyl p-toluenesulfinate) with an organometallic reagent (e.g., a Grignard reagent). This method provides excellent stereochemical control. wiley-vch.de

Kinetic resolution: A racemic mixture of a sulfoxide can be resolved by enantioselective reactions, such as oxidation to the sulfone or reduction back to the sulfide (B99878), where one enantiomer reacts faster than the other. rsc.orgnih.gov

Non-Oxidative Synthetic Methodologies

While less common, non-oxidative methods provide alternative pathways to sulfoxides. One established route involves the reaction of an aryl sulfinyl chloride with a substituted phenol, often catalyzed by a Lewis acid. jchemrev.com Another approach is the C-S coupling reaction, such as the palladium-catalyzed arylation of sulfenate anions. organic-chemistry.org These anions can be generated in situ from β-sulfinyl esters and subsequently coupled with aryl halides to form aryl sulfoxides. organic-chemistry.org A further method involves the stereospecific S-alkylation of easily accessible chiral sulfinamides. nih.gov

Pathways of Fenothiocarb (B1672524) Sulfoxide Formation

Fenothiocarb sulfoxide is primarily known as a transformation product of the acaricide Fenothiocarb. Its formation occurs through environmental degradation processes and metabolic activity in organisms. chemicalbook.comvulcanchem.com

Photochemical Oxidation Mechanisms

The exposure of Fenothiocarb to sunlight leads to its degradation, with this compound being a key product. chemicalbook.comresearchgate.net Studies on the photodegradation of Fenothiocarb on silica (B1680970) gel plates exposed to sunlight have shown that a primary photochemical reaction is the oxidation of the sulfur atom to form this compound. chemicalbook.comnii.ac.jpndl.go.jp

This photo-induced oxidation is a common pathway for thiocarbamate compounds. ndl.go.jp The process is followed by further degradation, including the cleavage of the ester linkage. chemicalbook.comndl.go.jp In one study, after 72 hours of sunlight exposure, 34% of the parent Fenothiocarb remained, with an estimated half-life of approximately 45 hours. ndl.go.jp

Table 2: Identified Photodegradation Products of Fenothiocarb on Silica Gel

| Product Name | Reference |

|---|---|

| This compound | chemicalbook.comndl.go.jp |

| S-4-phenoxybutyl N-formyl-N-methylthiocarbamate | ndl.go.jp |

| S-4-phenoxybutyl N-methylthiocarbamate | ndl.go.jp |

| Bis(4-phenoxybutyl)thiolsuifinate | ndl.go.jp |

| Bis(4-phenoxybutyl)thiolsuifonate | ndl.go.jp |

Biotransformation Pathways from Fenothiocarb

This compound is also a metabolite of Fenothiocarb in biological systems. nii.ac.jpnih.gov When metabolized by the citrus red mite (Panonychus citri), Fenothiocarb is converted into several metabolites. nii.ac.jp The primary metabolic pathways involve the oxidation of the N-methyl moiety and the oxidation of the sulfur atom. chemicalbook.com In mites, this compound has been identified as a metabolite, alongside other compounds such as 4-phenoxybutylsulfonic acid. nii.ac.jp Similarly, in soils, a major degradation pathway for Fenothiocarb is the oxidation of the sulfur atom, leading to the formation of its sulfoxide and sulfone. chemicalbook.com

Derivatization and Analog Development for Research Purposes

The development of derivatives and analogs of this compound is crucial for a deeper understanding of its biological activity, metabolic fate, and environmental impact. Research in this area has largely focused on the oxidative and metabolic pathways of its parent compound, Fenothiocarb.

The primary route to obtaining this compound is through the oxidation of the sulfur atom in the Fenothiocarb molecule chemicalbook.comfujifilm.com. This transformation is a key step in both the photodegradation and metabolism of Fenothiocarb chemicalbook.com. For research purposes, this oxidation can be achieved using various oxidizing agents. For instance, reagents like meta-chloroperbenzoic acid (m-CPBA), oxone, or sodium periodate (B1199274) can be employed to convert the sulfide in Fenothiocarb to the corresponding sulfoxide google.com.

Further derivatization of this compound itself is less documented in publicly available research. However, studies on the metabolism of Fenothiocarb and its sulfoxide have identified several related compounds that can be considered derivatives or analogs. These are often the result of further oxidation or cleavage of the molecule. For example, the sulfoxide can be further oxidized to Fenothiocarb sulfone chemicalbook.com.

In metabolic studies, this compound has been identified as an upregulated metabolite in response to certain biological stimuli, highlighting its importance in toxicological and metabolic pathway research frontiersin.org. The synthesis of isotopically labeled this compound would be a valuable tool for such studies, allowing for precise tracking and quantification within biological systems.

While extensive libraries of this compound analogs have not been widely reported, the known metabolic products provide a foundation for the rational design of new derivatives for research. These analogs could be used to investigate structure-activity relationships, target engagement, and the mechanisms of toxicity.

Environmental Fate and Degradation Kinetics of Fenothiocarb Sulfoxide

Environmental Persistence and Half-Life Studies

For instance, the total carbamate (B1207046) residues of aldicarb (B1662136), which include its sulfoxide (B87167) and sulfone metabolites, have been shown to degrade with half-lives ranging from approximately two to five weeks in clay loam soil. epa.gov In another study, the degradation of fenamiphos (B133129) sulfoxide was found to be more rapid in soils with a history of fenamiphos application, indicating that microbial adaptation can play a significant role in the breakdown of such compounds. calpoly.eduresearchgate.net The degradation of fenamiphos sulfoxide was also observed to be faster in surface soil compared to subsurface soil layers. nih.gov

The following table provides examples of half-life data for related sulfoxide pesticides, which may serve as an indicator for the persistence of fenothiocarb (B1672524) sulfoxide under various conditions. It is important to note that these values are for analogous compounds and may not directly reflect the persistence of fenothiocarb sulfoxide.

Table 1: Environmental Half-Life of Structurally Related Sulfoxide Pesticides

| Compound | Soil Type | Half-Life (Days) | Conditions | Reference |

|---|---|---|---|---|

| Aldicarb (total carbamate residues including sulfoxide) | Clay Loam | 14 - 35 | 23-32°C | epa.gov |

| Aldicarb (total carbamate residues including sulfoxide) | Sandy Loam, Peat, Perlite | 7 - 21 | Greenhouse | epa.gov |

| DCD (a nitrification inhibitor) | Not specified | 111 - 116 | 8°C | researchgate.net |

| DCD (a nitrification inhibitor) | Not specified | 18 - 25 | 20°C | researchgate.net |

| DCPA | Flanagan Silt Loam | ~92 | 10°C | calpoly.edu |

| DCPA | Flanagan Silt Loam | ~18 | 30°C | calpoly.edu |

Influence of Environmental Parameters on Degradation Rates

The rate at which this compound degrades in the environment is influenced by a multitude of factors, including soil characteristics, moisture content, light, and temperature. cornell.edu

Soil Characteristics and Moisture Content

Soil properties significantly affect the degradation of pesticides and their metabolites. cornell.edu Generally, soils with higher organic matter and clay content can exhibit different degradation rates due to variations in microbial activity and the potential for adsorption of the compound to soil particles. cornell.edu Adsorption can sometimes shield the chemical from degradation, while higher organic matter can also support a more active microbial community, leading to faster breakdown. cornell.edu

Moisture content is another critical factor. Microbial and chemical degradation processes are typically favored in moist soil conditions. cornell.edu However, in water-saturated, anaerobic (low-oxygen) environments, the degradation of some pesticides can be significantly slowed. ekb.eg Studies on other pesticides have shown that degradation rates can increase with higher soil moisture levels up to an optimal point, beyond which the rate may level off or decrease. calpoly.edu For example, the degradation of the herbicide DCPA was faster in medium and high soil moisture conditions compared to low moisture. calpoly.edu

Table 2: Effect of Soil Moisture on the Half-Life of DCPA (an analogous compound)

| Soil Moisture Level | Average Half-Life (Days) | Reference |

|---|---|---|

| Low (0.1 kg H₂O/kg soil) | 49 | calpoly.edu |

| Medium (0.2 kg H₂O/kg soil) | 33 | calpoly.edu |

| High (0.4 kg H₂O/kg soil) | 31 | calpoly.edu |

Light Intensity and Spectral Distribution

Photodegradation is a key pathway for the breakdown of fenothiocarb to this compound, and it is expected that light continues to play a role in the subsequent degradation of the sulfoxide itself. researchgate.netndl.go.jp The rate of photodegradation is directly influenced by the intensity and spectral distribution of sunlight. researchgate.net The presence of photosensitizers in the soil or on plant surfaces can also accelerate this process. researchgate.net The main photodegradation product of fenothiocarb on soils under sunlight is the sulfoxide. researchgate.net The half-life of fenothiocarb disappearance when exposed to sunlight has been estimated to be 45 hours, with the appearance of degradation products, including the sulfoxide, changing over time. ndl.go.jp

Temperature Effects

Temperature has a profound effect on the rate of chemical and microbial degradation processes. calpoly.edu Generally, an increase in temperature leads to an increase in the rate of degradation, up to an optimal temperature for microbial activity. researchgate.net Research on the herbicide DCPA showed a clear trend of decreasing half-life as the temperature increased from 10°C to 30°C. calpoly.edu Similarly, the degradation of the nitrification inhibitor dicyandiamide (B1669379) (DCD) was significantly faster at 20°C compared to 8°C. researchgate.net This suggests that this compound is likely to persist longer in colder climates compared to warmer regions.

Table 3: Effect of Temperature on the Half-Life of DCPA (an analogous compound)

| Temperature (°C) | Average Half-Life (Days) | Reference |

|---|---|---|

| 10 | 92 | calpoly.edu |

| 15 | Not specified | calpoly.edu |

| 20 | Not specified | calpoly.edu |

| 25 | Not specified | calpoly.edu |

| 30 | 18 | calpoly.edu |

| 35 | Not specified | calpoly.edu |

Analytical Methodologies for Detection and Quantification of Fenothiocarb Sulfoxide

Sample Preparation Techniques from Environmental and Biological Matrices

Effective sample preparation is a critical first step to remove interfering substances and concentrate the target analyte, thereby enhancing the sensitivity and reliability of the subsequent analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique in pesticide residue analysis due to its simplicity, speed, and minimal solvent usage. lcms.cznih.gov The procedure is highly applicable for extracting moderately polar compounds like Fenothiocarb (B1672524) sulfoxide (B87167) from diverse matrices such as fruits, vegetables, and soil.

The standard QuEChERS protocol involves two main stages. Initially, the sample is homogenized and extracted with acetonitrile (B52724). Subsequently, a combination of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added to induce phase separation and partition the pesticides into the acetonitrile layer. gcms.czmdpi.com

The second stage is a cleanup step known as dispersive solid-phase extraction (d-SPE). Here, an aliquot of the acetonitrile extract is mixed with a sorbent material, such as primary secondary amine (PSA), to remove matrix components like organic acids, sugars, and fatty acids. lcms.czresearchgate.net For matrices with high pigment content, graphitized carbon black (GCB) may be included, while C18 is used for removing nonpolar interferences. lcms.cz After vortexing and centrifugation, the cleaned supernatant is collected for analysis. The flexibility of the QuEChERS method allows for modifications to be made at each step to suit various types of matrices and analytes. nih.gov

Table 1: Typical Steps in a QuEChERS Procedure for Fenothiocarb Sulfoxide Extraction

| Step | Procedure | Reagents/Materials | Purpose |

|---|---|---|---|

| 1. Extraction | Homogenized sample is shaken vigorously with a solvent. | Acetonitrile, Water | Extraction of analyte from the sample matrix. |

| 2. Salting Out | Salts are added to the solvent/sample mixture. | Anhydrous MgSO₄, NaCl, Sodium Citrate | To induce phase separation and drive the analyte into the organic layer. |

| 3. Cleanup (d-SPE) | An aliquot of the extract is mixed with sorbents. | Primary Secondary Amine (PSA), C18, Anhydrous MgSO₄ | To remove matrix interferences like organic acids, lipids, and water. |

| 4. Analysis | The final cleaned extract is analyzed. | HPLC or GC system | Separation, detection, and quantification of this compound. |

Solid-Phase Extraction (SPE) is a selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. For a compound like this compound, a reverse-phase sorbent such as C18 is commonly employed. The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger organic solvent. SPE offers advantages such as high recovery rates, significant reduction in solvent consumption, and the ability to process multiple samples simultaneously. researchgate.net

Liquid-Liquid Extraction (LLE) is a traditional method that separates compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. For this compound, an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) would be used to extract the analyte from an aqueous sample. The efficiency of LLE depends on the partition coefficient of the analyte and the solvent-to-sample ratio. researchgate.net While effective, LLE can be time-consuming and requires large volumes of organic solvents, which raises environmental and cost concerns. researchgate.netscielo.br Aqueous solutions of solvents like acetone (B3395972) or acetonitrile can also be used for the selective extraction of sulfoxides. google.com

Table 2: Comparison of SPE and LLE for this compound Sample Preparation

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Partitioning between a solid sorbent and a liquid phase. | Partitioning between two immiscible liquid phases. |

| Selectivity | High; can be tailored by choosing specific sorbents. | Lower; depends on the general solubility of the analyte. |

| Solvent Usage | Low to moderate. | High. |

| Automation | Easily automated for high-throughput analysis. | More difficult to automate. |

| Common Application | Cleanup and concentration of analytes from complex matrices. | Initial extraction from aqueous samples. |

Table 3: Typical Parameters for Accelerated Solvent Extraction of Pesticide Metabolites

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Solvent | Acetone, Acetonitrile, Ethyl Acetate/Cyclohexane | To solubilize the target analyte. |

| Temperature | 100 - 180 °C | To increase extraction kinetics and solvent efficiency. |

| Pressure | 1500 psi | To maintain the solvent in a liquid state above its boiling point. |

| Static Time | 5 - 10 min | To allow for diffusion of the analyte from the matrix into the solvent. |

| Static Cycles | 1 - 3 | To introduce fresh solvent for more exhaustive extraction. |

| Rinse Volume | 60 - 70% of cell volume | To wash out the remaining analyte from the cell. |

Chromatographic Separation Methods

Following sample preparation, chromatographic methods are employed to separate this compound from any remaining co-extracted compounds before its detection and quantification.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), is the preferred method for the analysis of thermally labile pesticide metabolites like sulfoxides. nih.govconicet.gov.ar This technique avoids the high temperatures of a GC inlet, which can cause degradation of the analyte. nih.gov

For the separation of this compound, a reverse-phase HPLC setup is typically used. This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in the mass spectrometer. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate compounds with a range of polarities.

Table 4: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 1 - 10 µL |

| Column Temperature | 30 - 40 °C |

| Detector | Tandem Mass Spectrometer (MS/MS) |

While HPLC is often preferred, Gas Chromatography (GC) can also be used for the analysis of some sulfoxide compounds. However, a significant challenge is the potential for thermal degradation in the hot GC injection port. Sulfoxides can be deoxidized to their corresponding sulfides or oxidized to sulfones, leading to inaccurate quantification. nih.govnih.gov

To mitigate this, several strategies can be employed. One approach is to use a lower injection port temperature or a programmed temperature vaporization (PTV) inlet, which allows for a gentler vaporization of the sample. Another strategy involves the addition of protective agents, such as polyethylene (B3416737) glycol, to the sample solution to prevent the deoxidation of the sulfoxide in the ion source of a mass spectrometer. nih.gov Derivatization of the analyte to a more thermally stable form prior to injection is another potential solution. When coupled with a selective detector like a flame photometric detector (FPD) in sulfur mode or a mass spectrometer, GC can provide high sensitivity for sulfur-containing compounds. researchgate.netwur.nl

Table 5: Potential GC Parameters for this compound Analysis (with caveats)

| Parameter | Typical Condition | Note |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-1ms) | Low to mid-polarity stationary phase. |

| Injector Temperature | 200 - 250 °C | Lower temperatures are preferred to minimize degradation. |

| Carrier Gas | Helium or Hydrogen | Constant flow rate is typically used. |

| Oven Program | Temperature gradient (e.g., 60°C held for 1 min, then ramp to 280°C) | Optimized to separate the analyte from matrix components. |

| Detector | Mass Spectrometer (MS) or Flame Photometric Detector (FPD) | Provides high selectivity and sensitivity for sulfur compounds. |

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is a powerful analytical technique that provides high sensitivity and specificity, making it indispensable for trace-level analysis of pesticide residues like this compound. mdpi.com When coupled with gas or liquid chromatography, MS enables the separation, detection, and structural confirmation of target analytes in complex samples such as food and environmental matrices. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of polar and thermally labile compounds, including many carbamate (B1207046) pesticides and their metabolites. mdpi.comlcms.cz This technique avoids the high temperatures of a gas chromatograph's injection port, which could degrade sensitive analytes like sulfoxides.

The typical LC-MS/MS workflow involves chromatographic separation on a reversed-phase column (e.g., C18) followed by detection with a triple quadrupole mass spectrometer. lcms.czhpst.cz Electrospray ionization (ESI) in positive mode is commonly used for carbamates, as it efficiently generates protonated molecular ions [M+H]⁺. nih.govnih.gov The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. lcms.cz For this compound (C₁₃H₁₉NO₃S), the protonated molecule would be the precursor ion, which is then fragmented to produce characteristic product ions for quantification and confirmation.

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% formic acid & 5 mM ammonium formate B: Methanol or Acetonitrile with 0.1% formic acid hpst.cznih.gov |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) nih.gov |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transitions (Aldicarb Sulfoxide) | Precursor Ion: m/z 207 Product Ions: m/z 132, 89 nih.gov |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a robust technique for volatile and thermally stable compounds. However, its application to carbamate sulfoxides is challenging. These compounds can be thermally labile and may undergo degradation in the high-temperature GC injector. researchgate.net Specifically, sulfoxides can be deoxidized to their corresponding sulfides or oxidized to sulfones, leading to inaccurate quantification. nih.govtandfonline.comnih.gov

Despite these challenges, GC-MS/MS can be employed with specific precautions. Methods may include the use of analyte protectants, which are compounds added to the sample extract to minimize analyte degradation in the injector by masking active sites. thermoscientific.fr Fast GC methods with shorter columns and rapid temperature ramps can also reduce the time the analyte spends at high temperatures. researchgate.netscispace.com For reliable analysis, careful method development and validation are crucial to ensure that this compound is not being transformed during the analysis.

High-Resolution Mass Spectrometry (HRMS) Approaches

High-resolution mass spectrometry (HRMS), utilizing technologies like Time-of-Flight (TOF) and Orbitrap mass analyzers, offers significant advantages for the identification and confirmation of pesticide metabolites. nih.govthermofisher.com HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an unknown or suspected compound like this compound. mdpi.comsemanticscholar.org

This capability is particularly valuable in non-targeted screening and for identifying metabolites where analytical standards are not available. acs.orgthermofisher.com HRMS instruments can be operated in full-scan mode to collect data on all ions present in a sample, and this data can be retrospectively analyzed for compounds of interest. eurl-pesticides.eusemanticscholar.org Combining HRMS with tandem MS (MS/MS) generates high-resolution fragment spectra, which provides a high degree of confidence in the structural elucidation of the detected compound. semanticscholar.org

Method Validation and Quality Assurance

To ensure that analytical results are reliable, accurate, and reproducible, the methods used for the detection and quantification of this compound must be thoroughly validated. europa.eu Validation is performed according to internationally recognized guidelines and assesses several key performance parameters.

Linearity, Sensitivity, and Limit of Detection (LOD)

Method sensitivity is established by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. fssai.gov.in For pesticide residue analysis in food, LOQs are often required to be at or below the Maximum Residue Level (MRL), which is typically in the low µg/kg range. hpst.czlcms.czresearchgate.net

Linearity is evaluated by analyzing a series of standards over a defined concentration range to demonstrate a proportional relationship between the instrument response and the analyte concentration. This is typically confirmed by a high correlation coefficient (R²) for the calibration curve, which should ideally be >0.99. nih.govnih.gov

| Analyte Example | Matrix | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

|---|---|---|---|---|---|

| Aldicarb (B1662136) sulfoxide | Water | >0.999 | - | - | shimadzu.com |

| Carbamates (general) | Agricultural Products | - | - | <10 | googleapis.com |

| Multiple Carbamates | Date Palm Fruits | >0.999 | 0.01–0.005 | 0.003–0.04 | nih.gov |

| 15 Carbamates | Fruits, Vegetables, Tea | - | 0.2–2.0 | 0.5–5.0 | nih.govresearchgate.net |

| Aldicarb & Metabolites | Ginger | >0.99 | 0.050–2.0 | 0.20–5.0 | hpst.cz |

Recovery, Precision, and Matrix Effects

Recovery and Precision: The accuracy of a method is assessed through recovery studies, where a blank sample matrix is fortified (spiked) with a known amount of the analyte and analyzed. The percentage of the analyte recovered indicates the extraction efficiency and accuracy of the method. nih.gov For pesticide residue analysis, acceptable recovery is typically within the 70-120% range. nih.gov Precision, which measures the closeness of repeated measurements, is evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) and is expressed as the relative standard deviation (RSD), which should generally be ≤20%. nih.goveurl-pesticides.eu

| Analyte Example | Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Precision (RSD %) | Reference |

|---|---|---|---|---|---|

| Fenthion oxon sulfoxide | Various Crops | 10, 50, 100 | 79.8 - 114.0 | <15.1 | nih.gov |

| 14 Carbamates | Date Palm Fruits | 10 | 88 - 106 | 1 - 11 | nih.gov |

| Aldicarb & Metabolites | Ginger | 10, 30, 100 | 70.9 - 119 | 1.0 - 11 | hpst.cz |

| 15 Carbamates | Fruits, Vegetables, Tea | - | 88.1 - 118.4 | <10 | nih.gov |

Matrix Effects: When analyzing complex samples, co-extracted compounds from the matrix can interfere with the ionization of the target analyte in the MS source, leading to signal suppression or enhancement. eurl-pesticides.eurestek.comrestek.com This phenomenon, known as the matrix effect, can significantly impact the accuracy and reliability of quantification. mdpi.comnih.gov The extent of the matrix effect is dependent on both the analyte and the complexity of the sample matrix. nih.gov To compensate for these effects, common strategies include the use of matrix-matched calibration standards, isotope-labeled internal standards, or robust sample preparation and cleanup procedures like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. googleapis.comresearchgate.net

Biological and Ecological Interactions of Fenothiocarb Sulfoxide

Environmental Ecotoxicology in Non-Target Organisms

Detailed ecotoxicological data for Fenothiocarb (B1672524) sulfoxide (B87167) is currently not available in publicly accessible scientific literature. The parent compound, Fenothiocarb, is classified as very toxic to aquatic life. Typically, the transformation of a parent pesticide can result in metabolites with different toxicity profiles. Without specific studies, the potential impact of Fenothiocarb sulfoxide on non-target organisms remains largely uncharacterized.

Aquatic Organism Responses and Endpoints

There are no published studies detailing the acute or chronic toxicity of this compound to aquatic organisms. To understand its potential impact, research would be needed to determine key endpoints such as the median lethal concentration (LC50) and the median effective concentration (EC50) for representative species of fish, invertebrates (e.g., Daphnia magna), and algae. For instance, a study on the unrelated compound fenamiphos (B133129) and its sulfoxide metabolite showed that the toxicity of the metabolite to certain algae was different from the parent compound. nih.gov This highlights the necessity of specific testing for this compound.

Table 1: Aquatic Ecotoxicology Data for this compound

| Organism | Endpoint | Value | Source |

| Data not available | LC50 (96h) | Not available | |

| Data not available | EC50 | Not available | |

| Data not available | NOEC | Not available |

This table is for illustrative purposes and highlights the current lack of data.

Terrestrial Organism Interactions

Information regarding the effects of this compound on terrestrial organisms, including beneficial insects like pollinators, earthworms, and other soil-dwelling invertebrates, is not documented. Research into the potential for bioaccumulation in terrestrial food chains is also absent.

Effects on Microbial Communities

The impact of this compound on soil and aquatic microbial communities has not been investigated. Pesticides and their metabolites can alter the structure and function of microbial populations, which are vital for nutrient cycling and soil health. Studies on other pesticides have shown that their metabolites can have varying effects on microbial respiration and enzymatic activities. nih.gov Without specific research, the potential for this compound to disrupt these essential ecological processes is unknown.

Biochemical Metabolism in Non-Human Biological Systems

The transformation of Fenothiocarb to this compound is an expected metabolic pathway, as sulfoxidation is a common reaction for thiocarbamate pesticides. However, the specific enzymatic processes and subsequent metabolic fate of this compound in various organisms have not been elucidated.

Enzymatic Pathways and Metabolic Mapping

Detailed metabolic mapping of this compound in non-human biological systems is not available. For other thiocarbamates, it is known that cytochrome P450 monooxygenases are often involved in the initial sulfoxidation step. The subsequent metabolism of the sulfoxide can involve further oxidation or conjugation reactions. For example, in some organisms, sulfoxides can be reduced back to the parent compound. nih.gov However, the specific enzymes and pathways responsible for the formation and degradation of this compound have not been identified.

Table 2: Potential Enzymatic Pathways Involved in this compound Metabolism

| Enzyme Superfamily | Potential Role | Evidence for this compound |

| Cytochrome P450 | Formation from Fenothiocarb | Inferred from general thiocarbamate metabolism |

| Flavin-containing monooxygenases | Formation from Fenothiocarb | Inferred from general xenobiotic metabolism |

| Glutathione S-transferases | Conjugation and detoxification | Inferred from general thiocarbamate metabolism |

| Sulforeductases | Reduction to Fenothiocarb | Inferred from metabolism of other sulfoxides |

This table presents potential pathways based on general pesticide metabolism; specific data for this compound is lacking.

Upregulation as a Metabolite in Biological Studies

There are no published biological studies that report the upregulation or specific detection of this compound as a metabolite following exposure of organisms to the parent compound, Fenothiocarb. Such studies would be essential to confirm its formation in vivo and to understand its persistence and potential for biological effects.

Structure-Activity Relationships in Environmental Systems

The transformation of fenothiocarb to this compound is a critical activation step that influences its herbicidal activity and subsequent environmental behavior. The introduction of the sulfoxide group significantly alters the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets and its fate in the environment.

The metabolism of thiocarbamate herbicides, such as fenothiocarb, to their sulfoxide derivatives is considered a key process for their herbicidal efficacy. who.int Sulfoxidation of thiocarbamates can lead to a new class of chemicals with enhanced herbicidal activity. nih.gov This increased activity is attributed to the sulfoxide being the active form of the molecule that interacts with the target site in plants. who.int

While specific studies on the structure-activity relationship of this compound are limited, general principles for thiocarbamate sulfoxides can be applied. The sulfoxide group, being more polar than the original thioether in fenothiocarb, can influence the molecule's mobility and binding affinity within biological systems. This alteration is a key aspect of its mode of action. The subsequent detoxification in plants often involves the conjugation of the thiocarbamate sulfoxide with glutathione, a reaction that neutralizes its herbicidal effects. who.int

The environmental fate and persistence of thiocarbamates and their metabolites are influenced by various factors including microbial degradation. ucanr.edu Soil microorganisms play a crucial role in the breakdown of these compounds. ucanr.edu The structure of this compound, with its polar sulfoxide group, may affect the rate and pathway of microbial degradation compared to the parent compound.

Bioavailability and Uptake in Environmental Compartments

Soil: Thiocarbamate herbicides like fenothiocarb are known to be relatively immobile in soil, tending to remain in the upper layers. ekb.eg The persistence of thiocarbamates in soil is influenced by factors such as soil type, moisture, and microbial activity. who.int While specific data for this compound is scarce, the increased polarity due to the sulfoxide group could theoretically lead to slightly different sorption and leaching characteristics compared to fenothiocarb. Studies on other thiocarbamates have shown that they are primarily lost from soil through microbial degradation and volatilization. who.int

Water: The persistence of thiocarbamates in water is generally low due to microbial degradation. ucanr.edu While fenothiocarb itself has low water solubility, the formation of the more polar sulfoxide metabolite could potentially increase its mobility in aquatic systems. However, degradation processes in water containing soil and microbes are expected to be relatively rapid. ucanr.edu

Plants: Plants can readily absorb thiocarbamate herbicides from the soil through their roots, with subsequent translocation to the leaves and stems. ucanr.edu The uptake and metabolism to the sulfoxide form within the plant are critical for its herbicidal action. who.int The bioavailability of this compound to non-target plants and its potential for bioaccumulation in crops are important considerations for assessing its environmental risk. The rate of uptake and translocation can be influenced by plant species and growth conditions. nih.gov

Environmental Management and Regulatory Context

Occurrence and Residue Levels in Environmental Samples

Fenothiocarb (B1672524) sulfoxide (B87167) is a transformation product of fenothiocarb, a carbamate (B1207046) pesticide. Its presence in the environment is an indicator of the degradation of the parent compound. Scientific studies have confirmed the formation of fenothiocarb sulfoxide in soil environments.

A study on the metabolic fate of fenothiocarb in alluvial and volcanic ash soils demonstrated that the parent compound was more rapidly degraded under upland (aerobic) conditions than under flooded (anaerobic) conditions. researchgate.net In this process, this compound was identified as one of nine degradation products. researchgate.net The degradation of fenothiocarb in soil was observed to be a relatively quick process, with reported half-lives of 8 and 15 days for Okitsu alluvial and Ibaraki volcanic ash soils, respectively, under upland conditions. researchgate.net The formation of the sulfoxide is a key step in the environmental transformation pathway of fenothiocarb. researchgate.net

The detection of such transformation products in environmental samples like soil and water is becoming more common due to advancements in analytical techniques. nih.govacs.org These methods, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), allow for the screening of a wide range of pesticide metabolites that may have been previously overlooked. acs.orgresearchgate.net While specific widespread monitoring data on this compound levels in various environmental compartments is not extensively documented in broad surveys, its formation in soil is scientifically established. researchgate.net The development of sensitive analytical methods capable of detecting pesticide residues down to microgram per kilogram (µg/kg) levels is crucial for monitoring their occurrence in matrices like soil. acs.org

Table 1: Identified Degradation Products of Fenothiocarb in Soil This table is based on findings from a metabolic fate study of fenothiocarb in soil.

| Compound Name | Type |

| This compound | Degradation Product |

| 4′-hydroxy-fenothiocarb | Degradation Product |

| N-formyl-fenothiocarb | Degradation Product |

| Monodesmethyl-fenothiocarb | Degradation Product |

| Didesmethyl-fenothiocarb | Degradation Product |

| Source: Journal of Pesticide Science researchgate.net |

Compliance with Maximum Residue Levels (MRLs) in Agricultural Products

The regulation of pesticide residues in food is primarily managed through the establishment of Maximum Residue Levels (MRLs), which are the highest levels of a pesticide residue legally tolerated in or on food or feed when pesticides are applied correctly under Good Agricultural Practice (GAP). agrinfo.eu For fenothiocarb, MRLs have been established in various jurisdictions for specific agricultural commodities.

A critical aspect of MRL compliance is the "residue definition," which specifies the compound or compounds to be measured. europa.eueurl-pesticides.eu For some pesticides, the residue definition is limited to the parent compound, while for others it includes one or more metabolites, such as sulfoxides or sulfones. unifi.it

In China's National Food Safety Standard GB 2763-2019, temporary MRLs for fenothiocarb were set for several citrus fruits, with the residue definition specified as "fenothiocarb" only. vulcanchem.com This implies that for compliance purposes in this jurisdiction, only the parent compound is measured against the MRL.

Table 2: Example of Temporary Maximum Residue Limits (MRLs) for Fenothiocarb Data from China's National Food Safety Standard GB 2763-2019.

| Food Category | Food Name | Maximum Residue Limit (mg/kg) | Residue Definition |

| Fruits | Mandarin orange | 0.5 | Fenothiocarb |

| Fruits | Orange | 0.5 | Fenothiocarb |

| Fruits | Tangerine | 0.5* | Fenothiocarb |

| Note: * The asterisk indicates a temporary MRL. vulcanchem.com | |||

| Source: National Food Safety Standard of the People's Republic of China vulcanchem.com |

Under European Union regulations, such as Regulation (EC) No 396/2005, the residue definition is crucial for enforcement and is specified for each pesticide. europa.eunih.gov If a metabolite like this compound is not included in the legal residue definition for fenothiocarb, its presence in a food sample would not constitute a violation of the fenothiocarb MRL. agrinfo.eueurl-pesticides.eu The decision to include metabolites in a residue definition is based on toxicological significance and their proportion in the total residue.

Role in Environmental Monitoring Programs

Environmental monitoring programs are increasingly shifting from analyzing only parent pesticide compounds to include their transformation products. nih.gov This shift is driven by the recognition that metabolites can have different environmental fates and toxicities compared to the parent compound. nih.gov this compound, as a known metabolite of fenothiocarb, plays a potential role in modern environmental monitoring. researchgate.net

The presence of this compound in an environmental sample serves as a clear indicator that fenothiocarb has been used and is undergoing degradation in that ecosystem. researchgate.net Monitoring for such transformation products provides a more complete picture of the environmental impact of pesticide use. Historically, monitoring programs that relied solely on target analysis for parent compounds may have overlooked the presence of metabolites like sulfoxides. nih.gov

The advancement and application of sophisticated analytical techniques are central to this expanded monitoring approach. Methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, combined with detection by LC-MS/MS or gas chromatography-tandem mass spectrometry (GC-MS/MS), enable the simultaneous analysis of hundreds of pesticide residues and their metabolites in complex matrices like food and soil. acs.orglcms.cz The inclusion of pesticide metabolites in multi-residue methods is becoming standard practice, allowing for more comprehensive screening in large-scale monitoring programs. acs.orgsigmaaldrich.com For instance, analytical packages for soil contaminants are commercially available that specifically include other pesticide sulfoxides, demonstrating the technical feasibility and relevance of monitoring for this class of metabolites. alsglobal.no

Policy Implications for Environmental Contaminants

The detection of pesticide transformation products like this compound has significant policy implications for the regulation of environmental contaminants. nih.gov Regulations and risk assessments that focus exclusively on parent pesticides may underestimate the total environmental burden and potential risk associated with their use.

A key policy instrument is the legal "residue definition" used for setting and enforcing MRLs in food. agrinfo.eueuropa.eu If a transformation product is found to be toxicologically significant, there are policy grounds for including it in the residue definition to ensure consumer safety. The European Union's regulatory framework for pesticides, for example, provides a mechanism for defining which residues (parent and/or metabolites) must be monitored for MRL compliance. agrinfo.eunih.gov

Furthermore, the widespread presence of transformation products, which can sometimes be more persistent or mobile than the parent compound, affects water quality and ecosystem health policies. nih.gov The detection of these metabolites in groundwater or surface water can trigger reviews of pesticide use authorizations and lead to the implementation of mitigation measures to protect water resources. wrc.org.za

The ongoing development of international guidelines, such as those by the FAO/WHO, and the harmonization of risk assessment methodologies reflect a global policy trend towards a more holistic evaluation of pesticides that includes their environmental fate and the impact of their metabolites. who.int This ensures that regulatory decisions are based on a comprehensive understanding of a pesticide's entire lifecycle in the environment.

Future Research Trajectories for Fenothiocarb Sulfoxide

Advanced Analytical Characterization

Currently, a significant gap exists in the availability of sophisticated analytical methodologies specifically tailored for the detection and quantification of fenothiocarb (B1672524) sulfoxide (B87167) in complex environmental matrices. Future research should prioritize the development of robust and sensitive analytical techniques. This would involve the exploration of advanced chromatographic and spectrometric methods.

Key Research Objectives:

Development of Chiral Separation Techniques: As the sulfur atom in fenothiocarb sulfoxide is a chiral center, it is crucial to develop enantioselective analytical methods. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) could be adapted to separate and quantify the individual enantiomers. This is critical as enantiomers of a pesticide metabolite can exhibit different toxicities and degradation rates in the environment.

High-Resolution Mass Spectrometry (HRMS): The application of HRMS, including techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry, would enable the accurate identification and confirmation of this compound in environmental samples, even at trace concentrations. These methods would also be invaluable for identifying novel transformation products.

Matrix-Specific Extraction and Clean-up Procedures: Research is needed to optimize sample preparation protocols for various environmental media, such as soil, water, and biota. This would involve developing efficient extraction techniques and clean-up procedures to remove interfering substances and improve the accuracy of analytical measurements.

Comprehensive Mechanistic Studies of Environmental Transformation

Understanding the pathways and rates of this compound transformation in the environment is fundamental to predicting its persistence and potential for exposure. While some initial studies on its fate in soil exist, a more comprehensive and mechanistic understanding is required.

This compound is recognized as a primary photochemical reaction product of fenothiocarb. jst.go.jp Its degradation has been studied in different soil types under laboratory conditions. A study by Unai and Tomizawa (1986) investigated the metabolic fate of [phenoxy-U-14C]-fenothiocarb sulfoxide in Okitsu alluvial and Ibaraki volcanic ash soils under upland conditions. The study found that this compound disappeared very rapidly from both soils. jst.go.jp

Table 1: Degradation of this compound in Different Soil Types After 7 Days

| Soil Type | Residue of Applied Dose (%) | Radioactivity in Aqueous Methanol Extracts (%) | Evolved 14CO2 (%) | Bound 14C-Residues (%) |

|---|---|---|---|---|

| Okitsu alluvial | < 1 | 48.7 | 5.3 | 44.7 |

| Ibaraki volcanic ash | < 1 | 24.8 | 6.9 | 69.6 |

Data sourced from Unai and Tomizawa (1986). jst.go.jp

Future research should expand on these findings by:

Investigating Photodegradation Pathways: Detailed studies are needed to elucidate the mechanisms of this compound photodegradation in both aquatic and terrestrial environments. This should include the identification of photoproducts and the determination of quantum yields.

Elucidating Biodegradation Mechanisms: Research should focus on identifying the specific microorganisms and enzymatic pathways responsible for the biodegradation of this compound in soil and water. This could involve microcosm studies with radiolabeled compounds and the use of molecular techniques to characterize the microbial communities involved.

Assessing the Role of Abiotic Transformation: The influence of abiotic factors such as pH, temperature, and the presence of reactive minerals on the hydrolysis and other chemical degradation pathways of this compound should be systematically investigated.

Interdisciplinary Ecotoxicological Investigations

There is a notable absence of ecotoxicological data for this compound. To accurately assess its environmental risk, it is imperative to conduct thorough investigations into its effects on a range of non-target organisms.

Proposed Research Areas:

Aquatic Ecotoxicity: Standardized acute and chronic toxicity tests should be performed on representative aquatic organisms from different trophic levels, including algae, invertebrates (e.g., Daphnia magna), and fish (e.g., zebrafish). Endpoints such as survival, growth, and reproduction should be assessed.

Terrestrial Ecotoxicity: The effects of this compound on soil organisms, such as earthworms, springtails, and beneficial microorganisms, need to be evaluated. Studies should focus on endpoints like mortality, reproductive success, and impacts on key soil functions like nitrogen cycling.

Enantiomer-Specific Toxicity: Given the chiral nature of this compound, it is essential to investigate the differential toxicity of its individual enantiomers. This will provide a more refined understanding of its potential ecological impact.

Development of Novel Remediation Strategies for Environmental Contamination

In the event of environmental contamination with fenothiocarb and its transformation products, including the sulfoxide, effective remediation strategies will be required. Future research should focus on developing and optimizing innovative and sustainable remediation technologies.

Potential Remediation Approaches to be Explored:

Bioremediation: Research should explore the potential of bioaugmentation (introducing specific microorganisms with degradation capabilities) and biostimulation (enhancing the activity of indigenous microbial populations) for the remediation of this compound-contaminated soil and water.

Phytoremediation: The ability of certain plant species to take up, accumulate, and metabolize this compound from contaminated soil and water should be investigated. This could offer a cost-effective and environmentally friendly remediation option.

Advanced Oxidation Processes (AOPs): The efficacy of AOPs, such as ozonation, Fenton and photo-Fenton processes, and photocatalysis, for the degradation of this compound in water should be evaluated. Research should focus on optimizing reaction conditions and identifying degradation byproducts.

Q & A

Q. What analytical techniques are recommended for detecting and quantifying fenothiocarb sulfoxide in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is the primary method for detecting this compound, with parameters optimized based on its molecular weight (e.g., 267.36 g/mol) and retention time (e.g., 7.51 min in reversed-phase chromatography). Method validation should include calibration curves in relevant matrices (e.g., serum, tissue homogenates) and spike-recovery tests to ensure precision (RSD < 15%) and accuracy (80–120% recovery). Matrix effects, such as ion suppression/enhancement, must be evaluated using post-column infusion experiments .

Q. How is this compound structurally distinguished from related organosulfur compounds?

this compound’s structure includes a thiocarbamate group with a sulfoxide moiety, confirmed via nuclear magnetic resonance (NMR) spectroscopy (e.g., characteristic chemical shifts at δ 3.2–3.8 ppm for sulfoxide protons) and high-resolution mass spectrometry (HRMS). Comparative analyses with analogs like fenothiocarb (non-oxidized precursor) or dimethyl sulfoxide (DMSO) should highlight distinct spectral features .

Q. What biological systems or models have been used to study this compound’s effects?

Studies often employ in vitro models (e.g., human cell lines for cytotoxicity assays) and in vivo systems (e.g., rodent models for metabolic profiling). For example, this compound was identified as a downregulated metabolite in serum metabolomics studies investigating resveratrol’s anti-inflammatory effects, suggesting its role in lipid or xenobiotic metabolism pathways .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound’s metabolic regulation across studies?

Contradictions may arise from variations in experimental design (e.g., dose, exposure duration) or analytical sensitivity. To resolve these:

- Perform meta-analyses of existing datasets, applying statistical tools (e.g., random-effects models) to account for heterogeneity.

- Validate findings using orthogonal methods (e.g., stable isotope tracing for pathway flux analysis).

- Control for confounding factors like diet, microbiome composition (e.g., via gnotobiotic models), or batch effects in LC-MS workflows .

Q. What experimental strategies optimize the identification of this compound’s interaction partners in complex biological systems?

Use affinity purification coupled with LC-MS (AP-MS) to isolate this compound-protein complexes. For in situ studies, employ click chemistry probes (e.g., alkyne-tagged derivatives) to track interactions in live cells. Data analysis should integrate network pharmacology tools (e.g., STRING, KEGG) to map putative pathways, followed by functional validation via CRISPR/Cas9 knockouts or enzymatic assays .

Q. How should researchers design longitudinal studies to assess this compound’s bioaccumulation and toxicity?

- Define endpoints: Measure tissue-specific accumulation (e.g., liver, adipose) via LC-MS and correlate with histopathological markers (e.g., oxidative stress enzymes like SOD or CAT).

- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict steady-state concentrations.

- Include control groups exposed to the parent compound (fenothiocarb) to differentiate sulfoxide-specific effects.

- Apply mixed-effects models to account for individual variability in metabolic rates .

Q. What computational approaches are suitable for predicting this compound’s environmental fate or metabolic pathways?

Quantum mechanical calculations (e.g., DFT for reaction energetics) and molecular docking (e.g., with cytochrome P450 enzymes) can predict oxidation/reduction sites. For environmental modeling, use QSAR (quantitative structure-activity relationship) tools to estimate biodegradation half-lives or octanol-water partition coefficients (log P). Validate predictions with empirical data from soil/water microcosm studies .

Methodological Guidance

Q. How to ensure reproducibility in this compound research?

Q. What statistical methods are critical for analyzing this compound’s dose-response relationships?

Use nonlinear regression (e.g., Hill equation) for IC₅₀ calculations in toxicity assays. For omics data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) and multivariate analysis (e.g., PCA, PLS-DA) to distinguish treatment effects from noise. Open-source tools like MetaboAnalyst or R packages (e.g., limma) are recommended .

Q. How to contextualize this compound’s biological significance within broader literature?

Conduct systematic reviews using PRISMA guidelines to synthesize evidence from metabolomics, toxicology, and environmental chemistry studies. Use citation management tools (e.g., Zotero) to track primary sources and avoid citation bias. Cross-reference findings with databases like HMDB or PubChem for pathway annotations .

Tables for Key Data

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 267.36 g/mol | |

| Retention Time (LC-MS) | 7.51 min | |

| Regulation in Metabolomics | Downregulated (Fold change: 0.65) | |

| Key Detection Method | LC-MS (ESI⁻ mode) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.